molecular formula C15H12Br4O2 B1683102 Tetrabromobisphenol A CAS No. 79-94-7

Tetrabromobisphenol A

Cat. No.: B1683102
CAS No.: 79-94-7
M. Wt: 543.9 g/mol
InChI Key: VEORPZCZECFIRK-UHFFFAOYSA-N
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Description

Tetrabromobisphenol A is a brominated flame retardant widely used in various industries. It is a white solid, although commercial samples often appear yellow. This compound is one of the most common flame retardants, primarily used to reduce the flammability of plastics, textiles, and electronic equipment .

Mechanism of Action

Target of Action

Tetrabromobisphenol A (TBBPA) is a known endocrine disruptor . It has been found to interact with the thyroid hormone receptor (ThRα) . Additionally, TBBPA has been reported to exhibit antimicrobial activity against Gram-positive bacteria, with the bacterial cell wall being the target of TBBPA .

Mode of Action

TBBPA’s mode of action is primarily through its interaction with its targets. As an endocrine disruptor, TBBPA may interfere with both estrogens and androgens . It structurally mimics the thyroid hormone thyroxin (T4) and can bind more strongly to the transport protein transthyretin than T4 does, likely interfering with normal T4 activity . In terms of its antimicrobial activity, TBBPA interacts with the bacterial cell wall, leading to its antimicrobial effects .

Biochemical Pathways

TBBPA affects several biochemical pathways. It has been found to induce apoptosis in human peripheral blood mononuclear cells (PBMCs). The apoptotic mechanism of action of TBBPA involves changes in phosphatidylserine externalization at the cellular membrane, cytosolic calcium ion and transmembrane mitochondrial potential levels, caspase-8, -9 and -3 activation, as well as PARP-1 cleavage, DNA fragmentation, and chromatin condensation . The mitochondrial pathway was mainly involved in the apoptotic action of TBBPA .

Pharmacokinetics

It has been found that tbbpa can be bioaccumulated and metabolized .

Result of Action

The result of TBBPA’s action is multifaceted. It has been found to trigger apoptosis in human PBMCs . TBBPA induced a significant reduction in glycolysis and mitochondrial ATP production rates, accompanied by mitochondrial fragmentation and an increase in mitochondrial reactive oxygen species (mitoROS) production in neuroendothelial cells .

Action Environment

TBBPA is predominantly found in different environments through industrial processes and in human samples . It is employed in a range of consumer products, including furniture, circuit boards

Biochemical Analysis

Biochemical Properties

Tetrabromobisphenol A plays a significant role in biochemical reactions due to its interaction with various enzymes, proteins, and other biomolecules. It is known to act as an endocrine disruptor, interfering with hormone receptors and transport proteins. For instance, this compound can bind to the thyroid hormone transport protein transthyretin, displacing the natural hormone thyroxine . This interaction can lead to altered hormone levels and disrupted endocrine function.

Cellular Effects

This compound has been shown to affect various types of cells and cellular processes. In human hepatocellular carcinoma cells (HepG2), this compound exposure leads to changes in gene expression, particularly in genes involved in cell proliferation and metabolism . It also affects cell signaling pathways, such as the peroxisome proliferator-activated receptor (PPAR) signaling pathway and the Janus Kinase-signal transducers and activators of transcription (JAK-STAT) signaling pathway . These changes can result in altered cellular metabolism and impaired cell function.

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with various biomolecules. It can mimic the structure of thyroid hormones and bind more strongly to the transport protein transthyretin than the natural hormone thyroxine . This binding can interfere with normal thyroid hormone activity, leading to disrupted endocrine function. Additionally, this compound has been shown to induce apoptosis in human peripheral blood mononuclear cells by altering phosphatidylserine translocation, cytosolic calcium ion levels, and mitochondrial membrane potential .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. Studies have shown that this compound can degrade in the environment, leading to the formation of various degradation products . These degradation products can have different biological activities and toxicities compared to the parent compound. Long-term exposure to this compound has been associated with changes in cellular function, including altered gene expression and disrupted metabolic processes .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, it can act as an endocrine disruptor, affecting hormone levels and signaling pathways . At high doses, this compound can induce toxic effects, such as oxidative stress, neurodevelopmental disorders, and disrupted lipid metabolism . These effects are dose-dependent and can vary between different animal species.

Metabolic Pathways

This compound is involved in various metabolic pathways, including oxidative skeletal rearrangements, O-methylation, ipso-substitution, and reductive debromination . These metabolic processes can lead to the formation of various metabolites, which can have different biological activities and toxicities compared to the parent compound. The metabolism of this compound can also affect its bioavailability and distribution within the body.

Transport and Distribution

This compound is transported and distributed within cells and tissues through various mechanisms. It can bind to transport proteins, such as transthyretin, and be transported through the bloodstream to different tissues . Within cells, this compound can accumulate in specific organelles, such as the liver and kidneys, where it can exert its toxic effects . The distribution of this compound within the body can be influenced by factors such as dose, exposure duration, and metabolic activity.

Subcellular Localization

The subcellular localization of this compound can affect its activity and function. It has been shown to accumulate in specific cellular compartments, such as the mitochondria and endoplasmic reticulum . This localization can influence its interactions with various biomolecules and its ability to induce cellular toxicity. Additionally, post-translational modifications, such as phosphorylation and ubiquitination, can affect the targeting and localization of this compound within cells .

Preparation Methods

Synthetic Routes and Reaction Conditions: Tetrabromobisphenol A is synthesized by the bromination of bisphenol A. The reaction typically involves the addition of bromine to bisphenol A in the presence of a solvent. The process is usually carried out in a reaction kettle where bisphenol A, hydrogen peroxide, and sulfuric acid are added. Bromine is then added dropwise at a controlled temperature of around 20°C .

Industrial Production Methods: In industrial settings, the preparation process often utilizes the chlorobenzene method. Chlorobenzene serves as the solvent, and the reaction is conducted in closed systems to ensure safety and efficiency .

Chemical Reactions Analysis

Types of Reactions: Tetrabromobisphenol A undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Tetrabromobisphenol A has a wide range of applications in scientific research:

Comparison with Similar Compounds

  • Polybrominated Diphenyl Ethers (PBDEs)
  • Polybrominated Biphenyls (PBBs)
  • Hexabromocyclododecane (HBCD)
  • Tetrabromobisphenol A bis (allyl ether)
  • This compound bis (2,3-dibromopropyl ether)
  • This compound bis (2-hydroxyethyl ether)

Uniqueness: this compound is unique due to its widespread use and effectiveness as a flame retardant. It is incorporated into the polymer backbone, making it a reactive component rather than just an additive. This incorporation enhances its fire-retarding properties and makes it a preferred choice in various industrial applications .

Properties

IUPAC Name

2,6-dibromo-4-[2-(3,5-dibromo-4-hydroxyphenyl)propan-2-yl]phenol
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InChI

InChI=1S/C15H12Br4O2/c1-15(2,7-3-9(16)13(20)10(17)4-7)8-5-11(18)14(21)12(19)6-8/h3-6,20-21H,1-2H3
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InChI Key

VEORPZCZECFIRK-UHFFFAOYSA-N
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Canonical SMILES

CC(C)(C1=CC(=C(C(=C1)Br)O)Br)C2=CC(=C(C(=C2)Br)O)Br
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Molecular Formula

C15H12Br4O2
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DSSTOX Substance ID

DTXSID1026081
Record name 3,3',5,5'-Tetrabromobisphenol A
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Molecular Weight

543.9 g/mol
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Physical Description

Tetrabromobisphenol a is a white powder. A monomer for flame-retardant epoxy, polyester and polycarboante resins., Dry Powder; Liquid; Other Solid; Pellets or Large Crystals, Off-white solid; [HSDB] White powder; [MSDSonline]
Record name TETRABROMOBISPHENOL A
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Record name Phenol, 4,4'-(1-methylethylidene)bis[2,6-dibromo-
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Record name 2,2',6,6'-Tetrabromobisphenol A
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Boiling Point

~316 °C (decomposes at 200-300 °C)
Record name 2,2',6,6'-Tetrabromobisphenol A
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Flash Point

178 °C
Record name 2,2',6,6'-Tetrabromobisphenol A
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Solubility

Insoluble (<1 mg/ml) (NTP, 1992), In water, 0.171 mg/L at 25 °C (non-ionic form, pH 3.05); 4.15 mg/L at 25 deg (pH 7.56); 30.5 mg/L at 25 deg (pH 7.99); 228 mg/L at 25 °C (pH 8.48); 1510 mg/L at 25 °C (pH 8.91), In water, 0.148 mg/L at pH 5; 1.26 mg/L at pH 7; 2.34 mg/L at pH 9, at 25 °C. In pure water, 0.063 mg/L at 21 °C; 0.24 mg/L at 25 °C, Soluble in ethanol, ether, benzene and chloroform, Soluble in oxygenated solvents.
Record name TETRABROMOBISPHENOL A
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Record name 2,2',6,6'-Tetrabromobisphenol A
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Density

2.2 kg/L at 4 °C, Relative density = 2.12, 2.18
Record name 2,2',6,6'-Tetrabromobisphenol A
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Vapor Pressure

4.68X10-8 mm Hg at 25 °C
Record name 2,2',6,6'-Tetrabromobisphenol A
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Mechanism of Action

TBBPA is a non-genotoxic flame retardant used to improve fire safety in a wide variety of consumer products. Estimated human exposures to TBBPA are very low (<0.000084 mg/kg-day), relative to the doses (500 and 1000 mg/kg-day of TBBPA) administered in a recent bioassay that resulted in uterine tumors in Wistar Han rats following chronic exposure. As part of an effort to characterize the relevance of the uterine tumors to humans, data and biological knowledge relevant to the progression of events associated with TBBPA-induced uterine tumors in female rats were organized in an adverse outcome pathway (AOP) framework. Based on a review of possible MOAs for chemically induced uterine tumors and available TBBPA data sets, a plausible molecular initiating event (MIE) was the ability of TBBPA to bind to and inhibit estrogen sulfotransferases, the enzymes responsible for sulfation of estradiol. Subsequent key events in the AOP, including increased bioavailability of unconjugated estrogens in uterine tissue, would occur as a result of decreased sulfation, leading to a disruption in estrogen homeostasis, increased expression of estrogen responsive genes, cell proliferation, and hyperplasia. Available data support subsequent key events, including generation of reactive quinones from the metabolism of estrogens, followed by DNA damage that could contribute to the development of uterine tumors. Uncertainties associated with human relevance are highlighted by potential strain/species sensitivities to development of uterine tumors, as well as the characterization of a dose-dependent MIE. For the latter, it was determined that the TBBPA metabolic profile is altered at high doses (such as those used in the cancer bioassay), and thus an MIE that is only operative under repeated high dose, administration. The MIE and subsequent key events for the development of TBBPA-induced uterine tumors are not feasible in humans given differences in the kinetic and dynamic factors associated with high dose exposures in rats relative to human exposure levels to TBBPA., Due to potential consumer exposures, the toxicity of tetrabromobisphenol A (TBBPA) has been extensively studied. Reviews of TBBPA concluded no concerns regarding human health risks. The low toxicity of TBBPA is consistent with low bioavailability. However, some oral toxicity studies in rodents with TBBPA reported changes in thyroid hormone levels and a carcinogenicity study with TBBPA showed increased incidences of uterine tumors in rats. This review analyzes several modes of action (MoA) that may account for the observed thyroxine hormone changes and the uterine tumors. It concludes that the potential modes of action for thyroid changes induced by TBBPA are expected to exhibit a threshold for adverse effects due to the ability of the mammalian organism to compensate small changes in thyroid hormone levels. Regarding MoAs for the uterine tumors, TBBPA does not exert genotoxic or estrogenic effects. Available evidence suggests that TBBPA may increase levels of circulating estrogens by a competitive inhibition of estrogen conjugation and produce uterine tumors by promoting pre-existing Tp53-mutations due to increased estrogen levels resulting in increased cell proliferation.
Record name 2,2',6,6'-Tetrabromobisphenol A
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Color/Form

Crystals from isopropyl alcohol, White, crystalline powder

CAS No.

79-94-7
Record name TETRABROMOBISPHENOL A
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Record name 2,2',6,6'-tetrabromo-4,4'-isopropylidenediphenol
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Melting Point

356 to 363 °F (NTP, 1992), 179 °C, Bromine content = 58.4%; specific gravity = 2.17; melting point = 179-181 °C /Commercial product/
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Synthesis routes and methods

Procedure details

Ramachandraiah, P. K. Ghosh, A. S. Mehta, R. P. Pandya, A. D. Jethva, S. S. Vaghela, S. N. Misra (pending U.S. pat. appln. Ser. No. 09/767,667 [2001]) have prepared tetrabromobisphenol-A from bisphenol-A using 2:1 molar ratio of bromide and bromate salts as brominating agent. To 0.50 kg (2.19 moles) of bisphenol-A in 1.50 liters of methylene chloride, a solution of 0.63 kg (6.14 moles) of sodium bromide, 0.44 kg (2.93 moles) of sodium bromate and 1 g of sodium lauryl sulfate in 2.5 liters of water was added. The flask was cooled to 10° C. by placing it in a cold water bath. To it, 0.90 liters (10.8 moles) of 12 N hydrochloric acid was added over 3 h under stirring. The contents were stirred for another 0.5 h and the separated solid product was filtered, washed twice with deionized water and dried in oven at 100° C. to give a yield of 0.85 kg of TBBPA. The organic layer was recycled in subsequent batches. The isolated yield of TBBPA (m.p. 178-180° C.) over three batches was 85.4%. Although the method has several advantages in that the brominating reagent is easy to handle, no catalyst is required, the bromine atom efficiency for the aromatic substitution reaction studied is as high as 95-100%, the main drawback of this method is that alkali bromide and bromate salts are individually much costlier than liquid bromine. Moreover the 4:2 stoichiometry of bromide:bromate is suitable for substitution reactions but not for addition of bromine across double bonds.
[Compound]
Name
[ 2001 ]
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the molecular formula and weight of TBBPA?

A1: The molecular formula of TBBPA is C15H12Br4O2, and its molecular weight is 463.952 g/mol.

Q2: What are the primary applications of TBBPA?

A2: TBBPA is predominantly used as a reactive flame retardant, chemically incorporated into polymers like epoxy resins used in circuit boards, electronic enclosures, and other materials. It also serves as an additive flame retardant in plastics like high-impact polystyrene. [, ]

Q3: Does TBBPA affect the thermal stability of the materials it's added to?

A3: Yes, studies have shown that TBBPA can enhance the thermal stability of certain polymers. For instance, when added to high-impact polystyrene, TBBPA-diallyl ether exhibited better flame retardancy than TBBPA alone, possibly due to bromination of the polystyrene during processing. []

Q4: Are there techniques to encapsulate TBBPA for better performance?

A4: Yes, microencapsulation of TBBPA has been explored to improve its thermal stability and delay its release. One study successfully encapsulated TBBPA bis(2,3-dibromopropyl)ether within double microcapsules, raising its melting point from 105°C to 325°C and improving its overall thermal stability. []

Q5: How does TBBPA enter the environment?

A5: TBBPA can enter the environment during its production, use, and disposal. It has been detected in various environmental matrices, including air, soil, sediment, and water samples. [, , ]

Q6: Can TBBPA be biotransformed in the environment?

A6: Yes, research shows that TBBPA can undergo anaerobic biotransformation in estuarine sediments. Under both methanogenic and sulfate-reducing conditions, TBBPA was completely dehalogenated to bisphenol A. []

Q7: Can TBBPA be degraded abiotically?

A7: Yes, studies demonstrate that TBBPA can undergo abiotic methylation in aqueous environments in the presence of methyl iodide, even under dark conditions. This process is influenced by pH, temperature, and natural organic matter concentration. []

Q8: What is being done to mitigate the environmental impact of TBBPA?

A8: Researchers are investigating various techniques to degrade TBBPA, such as photodegradation, microbial degradation, and advanced oxidation processes. These methods aim to break down TBBPA into less harmful substances. []

Q9: What are the known toxicological effects of TBBPA?

A9: Studies have shown that TBBPA can exhibit endocrine disrupting properties and is considered toxic to aquatic organisms. [, ]

Q10: How does TBBPA interact with biological systems at the cellular level?

A10: Research suggests that TBBPA exposure can lead to apoptosis in HepG2 cells (a human liver cancer cell line), potentially linked to a decrease in mitochondrial membrane potential. []

Q11: Does TBBPA affect the developing organism?

A11: Studies in avian embryos (quail and chicken) revealed that TBBPA exposure caused high embryo mortality. While TBBPA did not display estrogen-like effects in these studies, bisphenol A, a potential degradation product of TBBPA, did demonstrate such effects. []

Q12: Are there specific cell types where TBBPA has been shown to have detrimental effects?

A12: Yes, TBBPA has been shown to decrease the expression of cell-surface proteins crucial for human natural killer (NK) cell function. This impaired function could lead to increased susceptibility to cancer development and viral infections. []

Q13: What analytical techniques are used to measure TBBPA in environmental samples?

A13: Several analytical methods are employed to detect and quantify TBBPA in environmental samples, including: * Gas chromatography-mass spectrometry (GC-MS) [, ] * Liquid chromatography-tandem mass spectrometry (LC-MS/MS) [, , ] * High-performance liquid chromatography (HPLC) with various detectors (UV, electrospray ionization) [, ]

Q14: Have any methods been developed for specifically isolating TBBPA from complex matrices?

A14: Yes, molecularly imprinted polymers (MIPs) have been developed for the selective adsorption of TBBPA from water. These MIPs offer advantages like high selectivity and adsorption capacity, facilitating TBBPA extraction and analysis. [, ]

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